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Compound of Interest

Compound Name: 2-Methylpentadecane

Cat. No.: B072749

This in-depth technical guide provides a comprehensive overview of the thermochemical data
available for 2-Methylpentadecane. Designed for researchers, scientists, and professionals in
drug development, this document consolidates experimental and calculated data into a
structured format, outlines common experimental methodologies, and visualizes key processes
and concepts.

Thermochemical Data

The thermochemical properties of 2-Methylpentadecane (CisHs34) are crucial for
understanding its behavior in various chemical and physical processes. The following tables
summarize the available quantitative data from both experimental measurements and
computational predictions.

Phase Transition and Critical Properties

This table presents key temperatures and pressures related to the phase behavior of 2-
Methylpentadecane. Experimental data is primarily sourced from the National Institute of
Standards and Technology (NIST) / Thermodynamics Research Center (TRC) Web Thermo
Tables.[1][2][3]
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Property Value Units Source

Triple Point )
262.4 K Experimental[1][3]

Temperature

Normal Boiling Point 554.79 K (281.64 °C) Experimental[1]

Critical Temperature 699.0 K Experimental[1]
Critical Pressure 1570.0 kPa Experimental[1]
Critical Density 230.0 kg/m 3 Experimental[1]

Enthalpy and Entropy

The enthalpy and entropy values are fundamental for thermodynamic calculations. The data
below includes experimental values for phase changes and calculated values for formation

properties.
Property Value Units Source
Enthalpy of
Vaporization (at 432 62.0 kJ/mol Experimental[2][3]
K)
Enthalpy of Fusion (at Calculated (Joback
» 33.67 kJ/mol
standard conditions) Method)[4]
Standard Enthalpy of Calculated (Joback
) -378.85 kJ/mol
Formation (Ideal Gas) Method)[4]
Standard Gibbs Free
) Calculated (Joback
Energy of Formation 81.40 kJ/mol

Method)[4]
(Ideal Gas)

Heat Capacity and Other Properties

Heat capacity data is essential for understanding how the energy of a substance changes with
temperature. The NIST database provides temperature-dependent values for the ideal gas and
liquid phases.[1] Other physical properties are also included.
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Property Condition Value Units Source
Heat Capacity at
Constant Temperature .
200 K- 1000 K Experimental[1]
Pressure (Ideal Dependent
Gas)
Heat Capacity at
) 263.86 K - Temperature )
Saturation Experimental[1]
o 699.328 K Dependent
Pressure (Liquid)
) o 263.86 K-713.6  Temperature ]
Density (Liquid) Experimental[1]
Dependent

Entropy (Ideal

Temperature &

Gas) 200 K - 1000 K Pressure Experimental[1]
as
Dependent
o 263.86 K - Temperature ]
Entropy (Liquid) Experimental[1]
699.328 K Dependent

Experimental Protocols

The experimental determination of thermochemical properties for alkanes like 2-
Methylpentadecane relies on well-established techniques. While the specific details for this
compound are documented in sources such as Petrov, Sergienko, et al. (1959) and
Stephenson and Malanowski (1987), this section outlines the general methodologies.[2][3]

Calorimetry for Heat Capacity and Enthalpy of Fusion

Calorimetry is a primary method for measuring heat changes.

o Heat Capacity: The heat capacity of liquid 2-Methylpentadecane can be determined using a
calorimeter. A known mass of the substance is heated by a measured amount of energy, and
the resulting temperature change is recorded. The heat capacity is then calculated from
these values. For accurate measurements, the calorimeter is designed to minimize heat loss
to the surroundings.
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o Enthalpy of Fusion: Differential Scanning Calorimetry (DSC) is commonly used to determine
the enthalpy of fusion. A sample is heated at a constant rate, and the heat flow required to
maintain this rate is measured. A peak in the heat flow versus temperature plot indicates the
melting point, and the area under the peak corresponds to the enthalpy of fusion.

General Workflow for Calorimetry

Measurement

Sample Preparation

Data Analysis

Prepare Sample »| Place in Calorimeter | Apply Known

(known mass) 1 Amount of Heat

_ | Measure Temperature

Change (AT)

| Calculate Heat Capacity

or Enthalpy of Fusion

Click to download full resolution via product page

A generalized workflow for determining heat capacity and enthalpy of fusion using calorimetry.

Correlation Gas Chromatography for Enthalpy of

Vaporization

Correlation gas chromatography is a powerful technique for determining the enthalpy of

vaporization of compounds, including long-chain alkanes.[5][6][7][8]

The method involves measuring the retention time of the analyte on a gas chromatography
column at different temperatures. The enthalpy of transfer from the stationary phase (solution)

to the gas phase is determined from the temperature dependence of the retention time. By

correlating this with the known vaporization enthalpies of a series of standard compounds

(often other n-alkanes), the enthalpy of vaporization of the target compound can be accurately

determined.[6][7][8]

Correlation Gas Chromatography Workflow

Gas Chromatography Data Analysis

Inject Sample and

.| Run at Multiple + | Measure Retention
Standards onto GC Column o

| PlotIn(Retention Time)
> )
Temperatures Times

vs. 1/Temperature

.| Correlate with Known

| Determine Enthalpy
™| Enthalpies of Standards

of Vaporization

Click to download full resolution via product page

Workflow for determining the enthalpy of vaporization using correlation gas chromatography.
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Computational Methods: The Joback Group
Contribution Method

In the absence of experimental data, computational methods such as group contribution
models are employed to estimate thermochemical properties. The Joback method is a well-
known group contribution technique that predicts various properties based on the molecular
structure.[9]

The molecule is broken down into its constituent functional groups, and the contribution of each
group to a particular property is summed. For 2-Methylpentadecane, the groups would be one
>CH- group, two -CH3 groups, and thirteen -CH2- groups.
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Joback Group Contribution Method Logic

2-Methylpentadecane
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Logical diagram of the Joback group contribution method for property estimation.

Synthesis of 2-Methylpentadecane

A common method for the synthesis of branched alkanes like 2-Methylpentadecane involves
the alkylation of an olefin followed by hydrogenation. For instance, the reaction of 1-
tetradecene with a methylating agent in the presence of a catalyst, followed by hydrogenation,

can yield 2-Methylpentadecane.
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Synthesis of 2-Methylpentadecane
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A simplified reaction pathway for the synthesis of 2-Methylpentadecane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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